

(3-Cyanophenyl)methanesulfonyl chloride chemical properties

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Compound of Interest

Compound Name: (3-Cyanophenyl)methanesulfonyl
chloride

Cat. No.: B1591266

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An In-depth Technical Guide to **(3-Cyanophenyl)methanesulfonyl Chloride**: Properties, Reactivity, and Applications

Introduction

(3-Cyanophenyl)methanesulfonyl chloride is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug discovery. Characterized by the presence of a highly reactive methanesulfonyl chloride moiety and a cyano-substituted aromatic ring, this compound serves as a versatile building block for the synthesis of complex molecules.^[1] Its unique electronic and structural features—an electrophilic sulfur center ideal for nucleophilic attack and an electron-deficient phenyl ring—pave the way for a diverse range of chemical transformations.

This guide provides a comprehensive technical overview of **(3-Cyanophenyl)methanesulfonyl chloride**, delving into its core chemical properties, fundamental reactivity, synthetic pathways, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reaction mechanisms, and strategic use in the laboratory.

Physicochemical Properties

(3-Cyanophenyl)methanesulfonyl chloride is a solid compound at room temperature.^[1] Its identity and core physical properties are summarized below, providing the foundational data

required for its use in quantitative experimental design.

Property	Value	Reference(s)
CAS Number	56106-01-5	[1][2][3]
Molecular Formula	C ₈ H ₆ ClNO ₂ S	[1][2][3]
Molecular Weight	215.66 g/mol	[1][3]
IUPAC Name	(3-cyanophenyl)methanesulfonyl chloride	[1]
Synonyms	3-Cyanobenzylsulfonyl chloride, m-Cyanobenzenemethanesulfonyl chloride	[2][3]
Appearance	Solid	[1]
Density	1.459 g/cm ³	[3]
Boiling Point	364.54 °C at 760 mmHg	[3]
Flash Point	174.268 °C	[3]
Refractive Index	1.586	[3]
SMILES	<chem>C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl</chem>	[1][2]
InChI Key	YNWYDZBBHOWDAE-UHFFFAOYSA-N	[1][4]

Core Reactivity and Mechanistic Insights

The chemical behavior of **(3-Cyanophenyl)methanesulfonyl chloride** is dominated by two key structural features: the highly electrophilic sulfonyl chloride group and the electron-withdrawing 3-cyanophenyl substituent.

Electrophilicity of the Sulfonyl Group

The sulfur atom in the methanesulfonyl chloride group possesses a high formal oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophile susceptible to attack by a wide range of nucleophiles.^[1] This reactivity is characteristic of sulfonyl chlorides in general and is the basis for their most common application: the formation of sulfonates and sulfonamides.^{[5][6]}

The reaction with nucleophiles, such as alcohols or amines, typically proceeds via a nucleophilic substitution mechanism. In the case of alcohols, the reaction is believed to involve an initial E1cb elimination to generate a highly reactive sulfene intermediate ($\text{CH}_2=\text{SO}_2$), which is then rapidly trapped by the alcohol.^[5]

Influence of the 3-Cyanophenyl Moiety

The cyanophenyl group exerts a profound electronic influence on the molecule. The cyano group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions.^[1] This feature opens up possibilities for sequential functionalization, where the sulfonyl chloride can first react with a nucleophile, followed by a separate reaction at the aromatic ring.

Key Chemical Transformations and Protocols

(3-Cyanophenyl)methanesulfonyl chloride is a reagent primarily used for introducing the (3-cyanophenyl)methylsulfonyl group into other molecules.

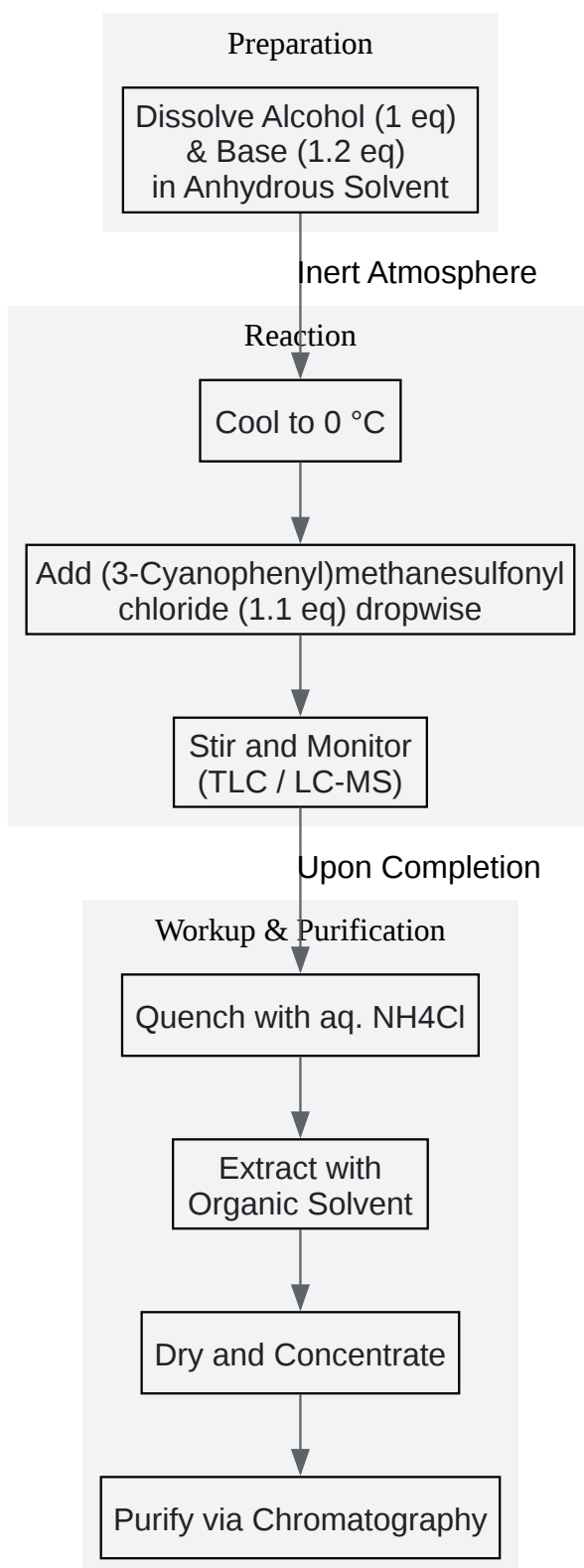
Synthesis of Sulfonates and Sulfonamides (Sulfonylation)

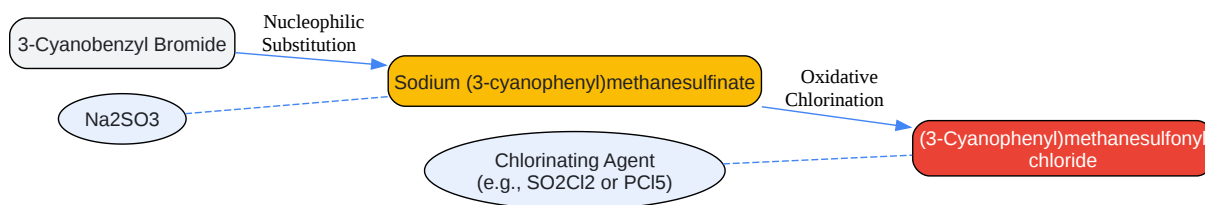
The most prevalent application of this reagent is its reaction with nucleophiles like alcohols and amines to form the corresponding methanesulfonate esters and methanesulfonamides.^{[1][7]} These reactions are fundamental in medicinal chemistry for creating stable functional groups and for converting hydroxyl groups into excellent leaving groups to facilitate subsequent substitution reactions.^{[6][7]}

This protocol describes a typical procedure for converting an alcohol to a methanesulfonate ester.

Causality: The reaction requires an anhydrous environment to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.[6] A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

- Preparation: Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.
- Reagent Addition: Slowly add a solution of **(3-Cyanophenyl)methanesulfonyl chloride** (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.





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